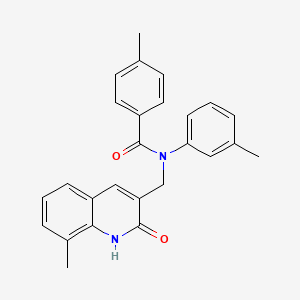

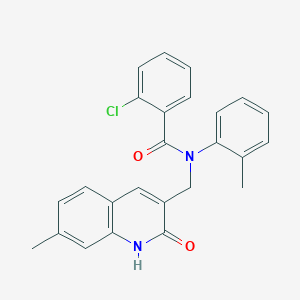

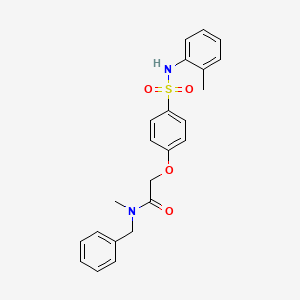

![molecular formula C20H26N4O2 B7689193 N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide CAS No. 714283-59-7](/img/structure/B7689193.png)

N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide

Vue d'ensemble

Description

N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide, commonly known as compound X, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrazoloquinolinone compounds and has been shown to have promising effects in various biochemical and physiological processes.

Mécanisme D'action

The mechanism of action of compound X is complex and involves multiple targets. It has been shown to inhibit the activity of various kinases, including AKT, mTOR, and ERK, which are involved in cell growth and survival. Additionally, compound X has been shown to inhibit the activity of enzymes such as HDACs, which are involved in gene expression regulation. These effects of compound X result in the inhibition of cell proliferation and induction of apoptosis.

Biochemical and Physiological Effects

Compound X has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, in neurological disorders, it has been shown to have neuroprotective effects and improve cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using compound X in lab experiments is its high potency and selectivity against various targets. This allows for the study of specific pathways and mechanisms involved in various diseases. Additionally, the synthetic nature of compound X allows for the production of large quantities, which is essential for preclinical studies.

However, one of the limitations of using compound X in lab experiments is its complex synthesis process, which requires expertise in synthetic organic chemistry. Additionally, the high potency of compound X may also result in off-target effects, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the research of compound X. One area of research is the development of more efficient synthetic methods to produce compound X. Additionally, the identification of new targets and pathways that are affected by compound X can lead to the discovery of new therapeutic applications. Finally, the development of novel formulations and delivery methods can improve the pharmacokinetic properties of compound X and enhance its therapeutic efficacy.

Conclusion

In conclusion, compound X is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action involves the inhibition of various targets, resulting in the inhibition of cell proliferation and induction of apoptosis. Compound X has been shown to have promising effects in various biochemical and physiological processes, including cancer, inflammation, and neurological disorders. However, the complex synthesis process and potential off-target effects of compound X are some of the limitations that need to be addressed. Overall, the future directions for the research of compound X hold promise for the discovery of new therapeutic applications.

Méthodes De Synthèse

The synthesis of compound X involves a series of chemical reactions starting from commercially available starting materials. The process involves the use of various reagents and solvents, and the precise details of the synthesis are beyond the scope of this paper. However, it is worth noting that the synthesis of compound X is a complex process that requires expertise in synthetic organic chemistry.

Applications De Recherche Scientifique

Compound X has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have activity against various targets, including kinases, enzymes, and receptors. Some of the areas of research where compound X has been studied include cancer, inflammation, and neurological disorders.

Propriétés

IUPAC Name |

N-[6-methoxy-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c1-12(2)11-24-18-15(17(23-24)22-19(25)20(3,4)5)10-13-9-14(26-6)7-8-16(13)21-18/h7-10,12H,11H2,1-6H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKPUIUQUNVJJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901320810 | |

| Record name | N-[6-methoxy-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646231 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

714283-59-7 | |

| Record name | N-[6-methoxy-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

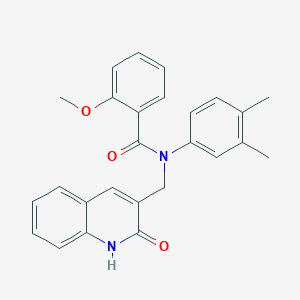

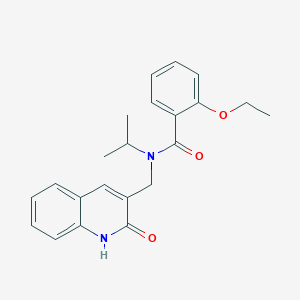

![3-[4-(Propylsulfamoyl)phenyl]propanamide](/img/structure/B7689132.png)

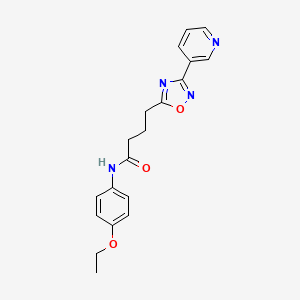

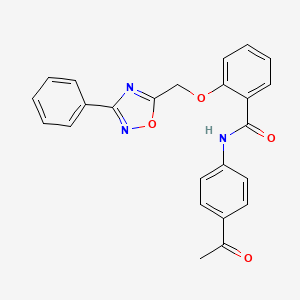

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7689148.png)

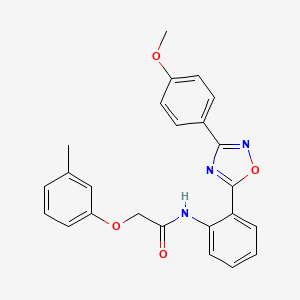

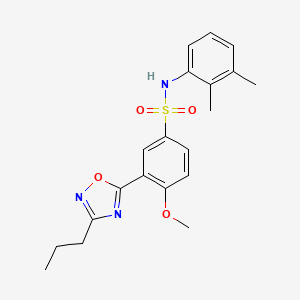

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7689152.png)

![N-ethyl-2-methyl-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}benzamide](/img/structure/B7689186.png)